5-tert-butyl 3a-methyl octahydro-1H-pyrrolo[3,4-c]pyridine-3a,5-dicarboxylate
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Overview
Description
5-tert-butyl 3a-methyl octahydro-1H-pyrrolo[3,4-c]pyridine-3a,5-dicarboxylate: is a complex organic compound featuring a pyrrolo[3,4-c]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-butyl 3a-methyl octahydro-1H-pyrrolo[3,4-c]pyridine-3a,5-dicarboxylate typically involves multiple steps:
Formation of the Pyrrolo[3,4-c]pyridine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. Common reagents include strong acids like hydrochloric acid or bases like sodium hydroxide.
Introduction of the tert-Butyl and Methyl Groups: These groups are usually introduced through alkylation reactions. tert-Butyl groups can be added using tert-butyl bromide in the presence of a base, while methyl groups can be introduced using methyl iodide.
Esterification: The dicarboxylate groups are typically introduced through esterification reactions, using reagents like alcohols and acid chlorides under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to increase reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and tert-butyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can occur at the pyrrolo[3,4-c]pyridine core, often using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester groups. Common reagents include nucleophiles like amines and thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Amines, thiols, and other nucleophiles under basic conditions.
Major Products
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Reduced derivatives with hydrogenated pyrrolo[3,4-c]pyridine cores.
Substitution: Substituted derivatives with new functional groups replacing the ester groups.
Scientific Research Applications
Chemistry
In chemistry, 5-tert-butyl 3a-methyl octahydro-1H-pyrrolo[3,4-c]pyridine-3a,5-dicarboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new organic compounds.
Biology
In biological research, this compound can be used to study the effects of structural modifications on biological activity. Its derivatives may serve as potential leads in drug discovery, particularly for targeting specific enzymes or receptors.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological properties, such as anti-inflammatory or anticancer activities. Research is ongoing to explore its potential as a therapeutic agent.
Industry
In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 5-tert-butyl 3a-methyl octahydro-1H-pyrrolo[3,4-c]pyridine-3a,5-dicarboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity or activation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-tert-butyl 3a-ethyl hexahydro-1H-pyrrolo[3,4-c]pyridine-3a,5-dicarboxylate
- tert-Butyl (3aR,9bR)-1,3,3a,4,5,9b-hexahydro-2H-pyrrolo[3,4-c]pyridine
Uniqueness
Compared to similar compounds, 5-tert-butyl 3a-methyl octahydro-1H-pyrrolo[3,4-c]pyridine-3a,5-dicarboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both tert-butyl and methyl groups can affect its steric and electronic properties, making it distinct from other derivatives.
This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and comparisons with similar compounds
Properties
CAS No. |
2386970-74-5 |
---|---|
Molecular Formula |
C14H24N2O4 |
Molecular Weight |
284.4 |
Purity |
95 |
Origin of Product |
United States |
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